REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:13])[C:10](=[O:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]1=[O:12].[BH4-].[Na+]>C(O)C>[OH:12][CH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:10](=[O:11])[C:2]1([CH3:13])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
CC1(C(C2=CC=CC=C2C1=O)=O)C
|
Name
|
|
Quantity
|
29 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After one h the reaction is quenched with saturated aqueous NH4Cl
|
Type
|
CUSTOM
|
Details
|
is brought to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated to approximately half of its original volume
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is then back-extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue is purified by silica gel flash chromatography (ethyl acetate-heptane, 0:1 to 1:6)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1C(C(C2=CC=CC=C12)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |